molecular formula C17H28N6O2 B2998793 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide CAS No. 2034542-72-6

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2998793
CAS No.: 2034542-72-6
M. Wt: 348.451
InChI Key: SVEITPQNCDXZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide is a synthetic triazine derivative of interest in chemical research and development. This compound features a 1,3,5-triazine core, a common scaffold in medicinal chemistry, which is asymmetrically substituted with dimethylamino, morpholino, and a carboxamide-linked cyclohexyl group. The morpholino ring and dimethylamino groups are common pharmacophores that can influence the molecule's electronic properties and binding affinity. While the specific biological activity and mechanism of action for this exact compound are areas of active investigation, triazine-based compounds are widely studied for their diverse applications. Related compounds have been explored as key intermediates in the synthesis of more complex molecules and have shown utility in materials science, such as in the development of advanced polymers and as condensation agents in crosslinking biopolymers for applications like sustainable food packaging . Researchers value this compound for its potential as a building block in drug discovery and its use in probing biochemical pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-22(2)16-19-14(12-18-15(24)13-6-4-3-5-7-13)20-17(21-16)23-8-10-25-11-9-23/h13H,3-12H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEITPQNCDXZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Structural Features

The compound is characterized by several key structural components:

  • Triazine Core : Provides a stable framework for interaction with biological targets.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Dimethylamino Group : Increases lipophilicity, potentially aiding in cellular penetration.
  • Cyclohexanecarboxamide : May contribute to its binding affinity with various receptors.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits enzyme inhibitory properties. It is suggested that the compound interferes with critical cellular processes necessary for cell survival and proliferation, making it a candidate for therapeutic applications in cancer treatment. The specific mechanism of action appears to involve binding to enzymes or receptors that are crucial for tumor growth and metastasis .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent . Studies show that it can induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly the S phase. This mechanism was observed in HepG2 cells (a human liver cancer cell line), where treatment with the compound led to significant increases in S-phase cell populations compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionTarget CellsReference
Enzyme InhibitionInterference with enzyme activityVarious cancer cells
Anticancer ActivityInduction of apoptosis via cell cycle arrestHepG2 cells
Antimicrobial EffectsPotential inhibition of microbial growthNot specified

Study 1: Enzyme Inhibition and Cancer Cell Proliferation

In a study examining the effects of this compound on various cancer cell lines, researchers found that the compound significantly inhibited cell proliferation. The study utilized MTT assays to quantify cell viability and demonstrated a dose-dependent response in multiple cancer types.

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the mechanism through which the compound induces apoptosis in HepG2 cells. Flow cytometry analysis revealed that treatment resulted in a notable increase in cells arrested at the S phase of the cell cycle. This finding suggests that this compound may disrupt normal cell cycle progression, leading to programmed cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 4-(Dimethylamino), 6-morpholino, 2-(cyclohexanecarboxamide-methyl) C₁₇H₂₈N₆O₂ (estimated) ~372.45 Reference compound
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide 2-(Furan-3-carboxamide-methyl) C₁₅H₂₀N₆O₃ 332.36 Smaller, less lipophilic furan substituent vs. cyclohexane.
(1R,3S)-N-[4-Cyano-2-(trifluoromethyl)benzyl]-3-{[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino}cyclohexanecarboxamide 4-Methyl, 6-(methylamino), trifluoromethyl-benzyl group C₂₄H₂₇F₃N₈O 524.52 Steric and electronic effects from trifluoromethyl and cyano groups; stereochemistry impacts binding.
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide 4-Methoxy, cyclopropane-carboxamide C₂₀H₂₅N₅O₄ 399.4 Methoxy (electron-donating) vs. dimethylamino; cyclopropane introduces ring strain.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Key Notes
Target Compound Not reported Moderate lipophilicity (cyclohexane group) Likely crystalline solid; solubility influenced by morpholino (polar) and cyclohexane (non-polar) groups.
H10 [(E)-N-(3-((4-(5-((Dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)but-2-enamide] 202.4–203.7 Moderate (thiophene and acrylamide) Acrylamide moiety enhances reactivity (potential covalent binding).
7d [(E)-1-(4-((4-((2-Hydroxyethyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one] 218–224 High (hydroxyethylamino and trimethoxyphenyl) Polar hydroxyethylamino group improves aqueous solubility.
4e [(E)-2,6-Di-tert-butyl-4-((2-(4-morpholino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol] >250 Low (bulky tert-butyl groups) High melting point due to rigid hydrazone linkage.

Q & A

Q. What are the established synthetic routes for preparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the 1,3,5-triazine core. A common approach includes:

  • Step 1: Chlorination at the 2-position of 4,6-dimorpholino-1,3,5-triazine followed by nucleophilic substitution with a methylamine derivative to introduce the dimethylamino group .
  • Step 2: Coupling the triazine intermediate with cyclohexanecarboxamide via a methylene linker. This may involve reductive amination or alkylation using reagents like NaBH(OAc)₃ in DMF .
  • Step 3: Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent integration (e.g., morpholino protons at δ 3.6–3.8 ppm, cyclohexane carboxamide carbonyl at ~δ 170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): TOF-MS ES+ to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₈N₆O₂: 396.48 g/mol) .
  • Elemental Analysis: Combustion analysis for C, H, N to validate purity (>98%) .

Q. What reaction conditions influence the stability of the triazine core during synthesis?

Methodological Answer: The triazine ring is sensitive to hydrolysis under extreme pH. Stability is maintained by:

  • Avoiding prolonged exposure to strong acids/bases (pH < 2 or > 10).
  • Conducting reactions in anhydrous solvents (e.g., DMF, THF) at controlled temperatures (60–100°C) .
  • Monitoring reaction progress via TLC or HPLC to prevent over-functionalization .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions for introducing aryl groups to the triazine scaffold?

Methodological Answer: Optimization strategies include:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in DME/Na₂CO₃ at 100°C for 30 minutes (microwave-assisted conditions improve yield by 15–20%) .
  • Boronic Acid Equivalents: Use pinacol ester derivatives (e.g., 4-acetamidophenyl boronic ester) to enhance stability and reactivity .
  • Post-Reaction Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to remove Pd residues .

Q. What structural modifications enhance the compound’s antitumor activity while minimizing off-target effects?

Methodological Answer:

  • Substituent Analysis: Replace the cyclohexane carboxamide with smaller alkyl groups (e.g., isopropyl) to improve cell permeability. Retain the morpholino group for kinase inhibition .
  • Dose-Response Studies: Test derivatives against EGFR-mutated cell lines (e.g., H1975) with IC₅₀ calculations via MTT assays. Compare selectivity using healthy fibroblast controls .
  • Molecular Docking: Model interactions with ATP-binding pockets (e.g., EGFR T790M) using AutoDock Vina to prioritize modifications .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Use consistent cell lines, serum concentrations (e.g., 10% FBS), and incubation times (72 hours) .
  • Control for Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Validate Targets: Perform kinase profiling (e.g., Eurofins KinaseProfiler) to confirm primary targets (e.g., PI3Kα vs. mTOR) .

Q. What strategies resolve low yields during purification of polar intermediates?

Methodological Answer:

  • Adjust Chromatography: Use reverse-phase C18 columns with H₂O/ACN + 0.1% TFA for highly polar intermediates .
  • Salt Formation: Convert free amines to hydrochloride salts using HCl/dioxane to improve crystallinity .
  • Alternative Solvents: Replace ethanol with acetone/hexane mixtures for recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.